molecular formula C24H26FN3O2 B10834317 1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

Cat. No.: B10834317
M. Wt: 407.5 g/mol
InChI Key: KRCMLCOREROPCP-OAQYLSRUSA-N
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Description

Compound 18: Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton building block . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Compound 18 involves several key steps, including the use of palladium-mediated cross-coupling reactions. One of the crucial synthetic steps is the Suzuki–Miyaura coupling of quinoline or naphthalene with 3-chloro-phenyl-boronic acid using palladium chloride (dppf) and potassium carbonate . This reaction leads to the formation of ester derivatives, which are then further processed to obtain Compound 18. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Compound 18 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Compound 18 may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Compound 18 involves its interaction with specific molecular targets and pathways. One of the key targets is the bile acid receptor TGR5, which plays a crucial role in glucose regulation . Compound 18 acts as a potent and specific agonist of TGR5, enhancing glucose tolerance by modulating the signaling pathways associated with this receptor. This effect is particularly evident in hepatocytes, where TGR5 is expressed and functions as a key regulator of whole-body glucose homeostasis .

Comparison with Similar Compounds

Compound 18 can be compared with other similar compounds, such as:

The uniqueness of Compound 18 lies in its specific interaction with the TGR5 receptor and its potent effects on glucose regulation, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C24H26FN3O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

InChI

InChI=1S/C24H26FN3O2/c1-4-24(5-2)13-21(17-9-7-10-19(25)22(17)30-24)28-23(29)27-20-11-6-8-16-14-26-15(3)12-18(16)20/h6-12,14,21H,4-5,13H2,1-3H3,(H2,27,28,29)/t21-/m1/s1

InChI Key

KRCMLCOREROPCP-OAQYLSRUSA-N

Isomeric SMILES

CCC1(C[C@H](C2=C(O1)C(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=C(N=C4)C)CC

Canonical SMILES

CCC1(CC(C2=C(O1)C(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=C(N=C4)C)CC

Origin of Product

United States

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